molecular formula CHN6NaO2 B13761686 1H-Tetrazol-5-amine, N-nitro-, monosodium salt CAS No. 62209-53-4

1H-Tetrazol-5-amine, N-nitro-, monosodium salt

Cat. No.: B13761686
CAS No.: 62209-53-4
M. Wt: 152.05 g/mol
InChI Key: HTEKZYRBQZJKOM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium N-nitro-1H-tetrazol-5-amide typically involves the reaction of sodium azide with nitriles under various conditions. One common method includes the use of zinc salts as catalysts in an aqueous environment . Another approach involves the use of iodine or silica-supported sodium hydrogen sulfate as a heterogeneous catalyst . These methods offer mild reaction conditions, short reaction times, and high yields.

Industrial Production Methods: Industrial production of Sodium N-nitro-1H-tetrazol-5-amide often employs microwave-assisted synthesis to enhance reaction rates and yields. This method involves the treatment of nitriles with sodium azide and triethylammonium chloride in nitrobenzene . The use of microwave reactors allows for efficient and rapid synthesis, even for sterically hindered tetrazoles.

Comparison with Similar Compounds

Uniqueness: Sodium N-nitro-1H-tetrazol-5-amide stands out due to its high thermal stability and ability to form stable complexes with metals. Its unique properties make it suitable for high-energy applications, such as explosives and rocket propellants .

Properties

CAS No.

62209-53-4

Molecular Formula

CHN6NaO2

Molecular Weight

152.05 g/mol

IUPAC Name

sodium;N-(1,2,3-triaza-4-azanidacyclopenta-2,5-dien-5-yl)nitramide

InChI

InChI=1S/CHN6O2.Na/c8-7(9)4-1-2-5-6-3-1;/h(H-,2,3,4,5,6);/q-1;+1

InChI Key

HTEKZYRBQZJKOM-UHFFFAOYSA-N

Canonical SMILES

C1(=NN=N[N-]1)N[N+](=O)[O-].[Na+]

Origin of Product

United States

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